molecular formula C25H23ClN4O3 B2866449 N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1261017-85-9

N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2866449
CAS No.: 1261017-85-9
M. Wt: 462.93
InChI Key: SDRVYMQVDZNQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Properties and Reactivity

Research into 1,2,4-oxadiazolines, which share the 1,2,4-oxadiazole core with the compound , reveals insights into their photochemical properties. The photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines under mild conditions highlights the potential of these compounds in the development of photo-responsive materials and light-activated processes (Srimannarayana, Srivastava, & Clapp, 1970).

Antibacterial and Anti-enzymatic Potential

Derivatives of 1,3,4-oxadiazole and acetamide, similar to the target compound, have been designed and synthesized, demonstrating antibacterial and anti-enzymatic activities. This suggests the potential application of such compounds in the development of new antibacterial agents and enzyme inhibitors (Nafeesa et al., 2017).

Structural Analysis and Drug Design

The synthesis and structural analysis of compounds featuring acetamide and 1,3,4-oxadiazole moieties, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provide a foundation for drug design and discovery. These studies contribute to understanding the molecular basis of drug-receptor interactions and the design of compounds with desired pharmacological properties (Boechat et al., 2011).

Corrosion Inhibition

Acetamide derivatives, including those with long alkyl side chains, have been evaluated as corrosion inhibitors. This application is crucial in materials science, especially in protecting metals against corrosion in acidic environments, indicating the broad utility of acetamide derivatives in industrial applications (Yıldırım & Cetin, 2008).

Anticancer Activity

The incorporation of 1,3,4-oxadiazole derivatives into molecules has been explored for their potential anticancer activity. Such studies are foundational in medicinal chemistry for developing new therapeutic agents targeting cancer cells through various mechanisms, including apoptosis induction and enzyme inhibition (Zhang et al., 2005).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3/c1-2-3-5-17-7-13-20(14-8-17)27-22(31)16-30-15-4-6-21(25(30)32)24-28-23(29-33-24)18-9-11-19(26)12-10-18/h4,6-15H,2-3,5,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVYMQVDZNQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.